molecular formula C19H22N2O2S B2499148 N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797028-88-6

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2499148
CAS No.: 1797028-88-6
M. Wt: 342.46
InChI Key: ZJXMKBIBBVBVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-17-10-6-5-9-16(17)20-19(22)21-12-11-18(24-14-13-21)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMKBIBBVBVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the methoxyphenyl and phenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a thioamide can lead to the formation of the thiazepane ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives with different oxidation states.

    Substitution: The methoxy group and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazepane derivatives, and substituted analogs with different functional groups. These products can have distinct chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between thiazepane derivatives and biological targets. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. It may exhibit activity against specific diseases or conditions, warranting further investigation.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide include other thiazepane derivatives and compounds with methoxyphenyl groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the thiazepane ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-methoxyphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the methoxyphenyl and phenyl groups contributes to its distinct chemical properties, potentially influencing its reactivity and biological activity. The structural formula can be represented as follows:

N 2 methoxyphenyl 7 phenyl 1 4 thiazepane 4 carboxamide\text{N 2 methoxyphenyl 7 phenyl 1 4 thiazepane 4 carboxamide}

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects.
  • Receptor Modulation : It may activate or inhibit specific receptors that trigger physiological responses relevant to disease treatment.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Antimicrobial Activity

Studies have shown that thiazepane derivatives can possess antimicrobial properties. The interaction of this compound with bacterial enzymes or cell membranes may contribute to its efficacy against various pathogens.

2. Anticancer Properties

The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells or inhibit tumor growth by affecting specific signaling pathways.

3. Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, this compound may also exhibit neuropharmacological effects, potentially acting on neurotransmitter systems involved in mood regulation and cognition.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various applications:

Study FocusFindings
Antimicrobial Testing Demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic.
Cancer Cell Line Studies Induced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Neuropharmacological Screening Showed modulation of neurotransmitter release in vitro, indicating possible antidepressant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.